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Introduction
[D-Pen², D-Pen⁵] Enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of the

endogenous opioid peptide enkephalin. Developed in the early 1980s, it was one of the first

highly selective agonists for the delta (δ)-opioid receptor.[1] Its conformational constraint,

provided by the two D-penicillamine residues forming a disulfide bridge, confers high affinity

and remarkable selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid

receptors. This high selectivity has established DPDPE as an invaluable pharmacological tool

for elucidating the physiological and pathophysiological roles of the δ-opioid system, with

potential therapeutic applications in analgesia, mood disorders, and neuroprotection. This

technical guide provides an in-depth overview of the pharmacological profile of DPDPE,

including its receptor binding characteristics, functional activity, and downstream signaling

pathways, supplemented with detailed experimental protocols and data visualizations.

Data Presentation: Quantitative Pharmacological
Data
The following tables summarize the key quantitative data describing the interaction of DPDPE

with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DPDPE
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Receptor
Subtype

Radioligand
Tissue/Cell
Line

Kᵢ (nM) Reference

Delta (δ) [³H]DPDPE
Rat Brain

Membranes
2.7 [1]

Mu (μ) [³H]DPDPE
Rat Brain

Membranes
713 [1]

Kappa (κ) [³H]DPDPE
Rat Brain

Membranes
>1,500 [1]

Kᵢ (Inhibition constant) represents the affinity of DPDPE for the receptor. A lower Kᵢ value

indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of DPDPE

Assay Cell Line Parameter Value (nM) Reference

[³⁵S]GTPγS

Binding

NG108-15/HA-

D₁R cells
EC₅₀ 59.9 ± 15.1 [2]

[³⁵S]GTPγS

Binding

CHO-FLAG-

DOPR/HA-D₁R

cells

EC₅₀ 47.0 ± 10.9 [2]

cAMP Inhibition

HEK293 cells

expressing δ-

opioid receptor

EC₅₀ ~5.2 (qualitative)

Gαi1 activation HEK293 cells Log(Kₐ) -6.17 ± 0.55 [3]

EC₅₀ (Half-maximal effective concentration) is the concentration of DPDPE that elicits 50% of

the maximal response in a given functional assay. Log(Kₐ) is the logarithm of the agonist affinity

constant.

Signaling Pathways
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DPDPE, upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a

cascade of intracellular signaling events. The primary pathway involves the activation of

inhibitory G-proteins (Gαi/o). However, evidence also supports the activation of other signaling

cascades.

Canonical G-Protein Signaling Pathway
Activation of the δ-opioid receptor by DPDPE leads to the dissociation of the heterotrimeric G-

protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of

downstream effectors:

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl

cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the

activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying

potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell

membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces

calcium influx.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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